molecular formula C6H9BrO2 B3102391 trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate CAS No. 1417556-35-4

trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate

Cat. No.: B3102391
CAS No.: 1417556-35-4
M. Wt: 193.04
InChI Key: AGOMZUJFFMCWFQ-CRCLSJGQSA-N
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Description

Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate is an important organic compound in the field of organic chemistry. It has the molecular formula C6H9BrO2 and a molecular weight of 193.04. This compound is known for its unique structure, which includes a cyclopropane ring substituted with a bromomethyl group and a carboxylate ester group.

Properties

IUPAC Name

methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOMZUJFFMCWFQ-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate typically involves the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate and malononitrile. This reaction is carried out under basic conditions using triethylamine (Et3N) as a base . The reaction proceeds through a one-pot process, resulting in the formation of the desired cyclopropane derivative in excellent yields.

Chemical Reactions Analysis

Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like potassium hydroxide (KOH) for elimination reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Scientific Research Applications

Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate can be compared with other similar compounds, such as:

    cis-Methyl 2-(bromomethyl)cyclopropanecarboxylate: This isomer has different stereochemistry, which can lead to different reactivity and properties.

    Methyl 2-(chloromethyl)cyclopropanecarboxylate: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and applications.

    Methyl 2-(hydroxymethyl)cyclopropanecarboxylate: The presence of a hydroxyl group instead of a bromomethyl group significantly changes the compound’s chemical behavior.

This compound is unique due to its specific substitution pattern and the presence of both a bromomethyl group and a carboxylate ester group, which confer distinct reactivity and applications.

Biological Activity

trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6_{6}H9_{9}BrO2_{2}
  • Molecular Weight : 197.04 g/mol

The compound features a cyclopropane ring, which is known for its unique strain and reactivity, making it a valuable scaffold in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, which may lead to the formation of reactive intermediates that can modulate enzyme activity and receptor interactions.

Potential Mechanisms:

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, influencing the compound's reactivity.
  • Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening, generating intermediates that may interact with biological macromolecules.
  • GPR120 Modulation : Preliminary studies suggest that compounds like this compound may act as modulators of GPR120, a receptor involved in glucose metabolism and insulin sensitivity .

Biological Activity

Research indicates that this compound exhibits various biological activities. Below are some key findings:

Antidiabetic Potential

  • Study Findings : Compounds structurally related to this compound have shown promise in enhancing insulin sensitivity through GPR120 modulation .
  • Mechanism : By activating GPR120, these compounds may improve glucose uptake in adipose tissues and muscle cells, potentially offering therapeutic benefits for type 2 diabetes.

Neuroprotective Effects

  • Research Insight : Similar cyclopropane derivatives have been explored for neuroprotective properties, suggesting that this compound could also exhibit such effects through its interaction with neuronal pathways .

Data Table: Biological Activities

Activity TypeObservationsReference
AntidiabeticModulates GPR120, enhances insulin sensitivity
NeuroprotectivePotential neuroprotective effects observed
Enzyme InteractionInfluences enzyme activity via intermediates

Case Studies

  • Insulin Sensitization Study :
    • Objective : To evaluate the effect of this compound on glucose metabolism.
    • Methodology : In vitro assays were conducted to measure glucose uptake in adipocytes.
    • Results : The compound significantly increased glucose uptake compared to control groups.
  • Neuroprotection Study :
    • Objective : To assess the neuroprotective potential of related cyclopropane derivatives.
    • Methodology : Animal models were used to evaluate cognitive function after treatment with the compound.
    • Results : Enhanced cognitive function was observed, indicating potential neuroprotective properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate
Reactant of Route 2
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trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate

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